4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cholinesterase inhibition Alzheimer's disease research Dual AChE/BChE inhibitor

4-(2-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS 1110977-24-6) is a synthetic small molecule with the molecular formula C22H22N2O3S and a molecular weight of 394.49 g/mol, identified by InChIKey QDPMUCHJROOGMP-UHFFFAOYSA-N. The compound belongs to the 4-sulfonylquinoline-3-carboxamide class, featuring a quinoline core substituted at the 4-position with an ortho-toluenesulfonyl (2-methylbenzenesulfonyl) group and at the 3-position with a piperidine-1-carbonyl moiety.

Molecular Formula C22H22N2O3S
Molecular Weight 394.49
CAS No. 1110977-24-6
Cat. No. B2792698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
CAS1110977-24-6
Molecular FormulaC22H22N2O3S
Molecular Weight394.49
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4
InChIInChI=1S/C22H22N2O3S/c1-16-9-3-6-12-20(16)28(26,27)21-17-10-4-5-11-19(17)23-15-18(21)22(25)24-13-7-2-8-14-24/h3-6,9-12,15H,2,7-8,13-14H2,1H3
InChIKeyQDPMUCHJROOGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS 1110977-24-6): Chemical Identity and Core Scaffold Profile for Procurement Evaluation


4-(2-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS 1110977-24-6) is a synthetic small molecule with the molecular formula C22H22N2O3S and a molecular weight of 394.49 g/mol, identified by InChIKey QDPMUCHJROOGMP-UHFFFAOYSA-N [1]. The compound belongs to the 4-sulfonylquinoline-3-carboxamide class, featuring a quinoline core substituted at the 4-position with an ortho-toluenesulfonyl (2-methylbenzenesulfonyl) group and at the 3-position with a piperidine-1-carbonyl moiety [1]. This specific substitution pattern distinguishes it from closely related analogs bearing para-tolyl, unsubstituted phenylsulfonyl, or halogenated quinoline modifications. The compound has been investigated for its potential as a dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, with reported IC50 values of 9.68 µM and 11.59 µM, respectively, in the context of thiosemicarbazone-derived hybrid structures [2].

Why 4-(2-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline Cannot Be Interchanged with Generic 4-Sulfonylquinoline Analogs for Cholinesterase Research


The 4-sulfonylquinoline-3-carboxamide scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at both the sulfonyl aryl substituent and the 3-carboxamide amine component [1]. Specifically, the ortho-methyl group on the benzenesulfonyl ring of CAS 1110977-24-6 introduces steric and electronic effects that are absent in para-methyl or unsubstituted phenylsulfonyl analogs. In the broader quinoline-cholinesterase inhibitor class, even minor substituent variations—such as moving a methyl group from ortho to para position or replacing piperidine with morpholine/pyrrolidine—can shift AChE/BChE potency by an order of magnitude or more and alter the AChE/BChE selectivity ratio [2]. Consequently, procurement of a generic '4-sulfonylquinoline-3-carboxamide' without precise substitutional fidelity risks acquiring a compound with fundamentally divergent biological activity, compromising experimental reproducibility and SAR continuity in drug discovery campaigns targeting cholinesterases or related CNS enzymes [1] [2].

Quantitative Differentiation Evidence for 4-(2-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS 1110977-24-6) Relative to Structural Analogs


Dual Cholinesterase Inhibition Potency: AChE and BChE IC50 Comparison of 4-Sulfonylquinoline-3-carboxamide Derivatives

The thiosemicarbazone hybrid derived from CAS 1110977-24-6 (compound 6f in Munir et al., 2021) demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 9.68 µM and 11.59 µM, respectively [1]. In the same study, the most potent comparator compound (6c) showed IC50 values of 2.18 µM (AChE) and 2.43 µM (BChE), while the least active analog (6g) exhibited IC50 values >100 µM for both enzymes [1]. The reference drug galantamine displayed IC50 values of 4.51 µM (AChE) and 23.42 µM (BChE) under the same assay conditions [1]. This places the CAS 1110977-24-6-derived hybrid in the moderately potent range with a balanced dual inhibition profile (AChE/BChE selectivity ratio ≈ 1.2), contrasting with galantamine's AChE-selective profile (selectivity ratio ≈ 5.2) [1].

Cholinesterase inhibition Alzheimer's disease research Dual AChE/BChE inhibitor

Structural Differentiation: ortho-Tolyl vs. para-Tolyl vs. Phenyl Sulfonyl Substitution at the Quinoline 4-Position

CAS 1110977-24-6 features an ortho-methyl substituent on the benzenesulfonyl ring, creating a sterically constrained conformation around the C4–S bond of the quinoline scaffold [1]. The closest commercially cataloged analogs include 4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline (CAS not confirmed) and 4-(benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (CAS 1111050-37-3), which respectively lack the ortho-methyl group or modify the piperidine ring . In related 4-aminoquinoline cholinesterase inhibitor series, the presence and position of a methyl group on the aryl sulfonyl moiety have been shown to modulate both enzyme affinity (Ki) and selectivity between AChE and BChE by factors of 2- to 50-fold, attributed to differential accommodation within the enzyme's peripheral anionic site [2]. The ortho-methyl group of CAS 1110977-24-6 is predicted to restrict rotational freedom of the sulfonyl aryl ring, potentially enhancing binding entropy relative to the unsubstituted phenyl analog while avoiding the steric clash that para-substitution may introduce with the piperidine carbonyl [2].

Medicinal chemistry Structure-activity relationship Sulfonyl quinoline SAR

Piperidine-1-carbonyl vs. Morpholino/Pyrrolidino Carbonyl: Impact on Cholinesterase Inhibitor Pharmacophore Geometry

The piperidine-1-carbonyl group at the quinoline 3-position of CAS 1110977-24-6 distinguishes it from morpholino-carbonyl and pyrrolidino-carbonyl analogs such as (6-chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(morpholino)methanone and (6-chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone . In the broader quinoline-cholinesterase inhibitor literature, replacing the piperidine ring with morpholine introduces an additional hydrogen bond acceptor (ether oxygen) and alters the basicity (pKa) of the tertiary amine, which directly affects protonation state at physiological pH and consequently impacts interactions with the catalytic triad of cholinesterases [1]. Cross-study comparison of analogous 4-sulfonylquinoline-3-carboxamide series indicates that piperidine-containing derivatives consistently exhibit more favorable blood-brain barrier (BBB) permeability predictions (logBB) than morpholine counterparts, attributed to the lower topological polar surface area (TPSA) of the piperidine moiety (TPSA ≈ 23.5 Ų for piperidine vs. ≈ 32.7 Ų for morpholine contribution) [1].

Pharmacophore modeling Piperidine SAR Cholinesterase inhibitor design

Quinoline Core 6-Position: Unsubstituted (CAS 1110977-24-6) vs. 6-Chloro and 6-Fluoro Analogs — Implications for Metabolic Stability

CAS 1110977-24-6 bears no halogen substituent at the quinoline 6-position, unlike the commercially available 6-chloro analog (6-chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone, CAS 1111032-26-8) and 6-fluoro analog . In quinoline-based drug discovery, the 6-position is a known metabolic soft spot susceptible to cytochrome P450 (CYP)-mediated oxidation, particularly by CYP1A2 and CYP3A4 isoforms [1]. Chlorine substitution at the 6-position typically blocks oxidative metabolism at this site but increases lipophilicity (calculated logP increase of ~0.7 units) and molecular weight (increase of ~34.4 Da), which may adversely affect solubility and renal clearance [1]. Conversely, the unsubstituted 6-position of CAS 1110977-24-6 preserves metabolic susceptibility at this site—potentially advantageous for prodrug strategies or for applications where shorter half-life is desired, but disadvantageous if prolonged target engagement is required [1].

Drug metabolism Cytochrome P450 Quinoline SAR

Recommended Research Applications for 4-(2-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS 1110977-24-6) Based on Verified Differentiation Evidence


Dual AChE/BChE Inhibitor Probe for Alzheimer's Disease Target Engagement Studies

CAS 1110977-24-6 serves as a synthetic precursor for generating thiosemicarbazone-hybrid dual cholinesterase inhibitors with balanced AChE/BChE potency (IC50 ~9–12 µM range). This balanced profile contrasts with the AChE-selective reference agent galantamine (selectivity ratio ~5.2) and supports investigation of dual enzyme targeting strategies in in vitro models of cholinergic dysfunction [1]. The compound is most suitable for biochemical assay development, enzyme kinetics studies, and molecular docking validation before advancing to cell-based or in vivo Alzheimer's disease models.

Medicinal Chemistry SAR Campaigns Exploring 4-Sulfonylquinoline-3-carboxamide Chemical Space

The ortho-tolyl sulfonyl substitution pattern of CAS 1110977-24-6 provides a defined starting point for systematic SAR exploration of the sulfonyl aryl group. Researchers can compare this compound with para-tolyl, 4-halophenyl, and 3,5-dimethylphenyl sulfonyl analogs to map the steric and electronic requirements for cholinesterase binding [2]. The piperidine-1-carbonyl group can be further diversified to morpholine, pyrrolidine, or substituted piperidine variants to establish comprehensive pharmacophore models [3].

CNS Drug Discovery: Baseline Scaffold for Blood-Brain Barrier Permeability Optimization

With a calculated TPSA contribution from the piperidine-1-carbonyl moiety (~23.5 Ų) that is favorable for CNS penetration compared to morpholine analogs (~32.7 Ų), CAS 1110977-24-6 is an appropriate starting scaffold for medicinal chemistry programs requiring brain exposure [3]. The unsubstituted quinoline 6-position allows for late-stage functionalization to modulate metabolic stability without altering the core pharmacophore, enabling parallel optimization of potency and pharmacokinetic properties.

Quote Request

Request a Quote for 4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.